molecular formula C15H18NS+ B13128490 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium

3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium

Cat. No.: B13128490
M. Wt: 244.4 g/mol
InChI Key: ANSCMAVTZFMKMK-UHFFFAOYSA-N
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Description

3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium is a heterocyclic compound that features a thiazolium ring fused with a cyclopentane ring The mesityl group, which is a derivative of mesitylene, is attached to the thiazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mesityl bromide with a thiazole derivative in the presence of a base, such as sodium hydride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.

    3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium perchlorate: Another similar compound with a different counterion.

Uniqueness

3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium is unique due to its specific ring structure and the presence of the mesityl group.

Properties

Molecular Formula

C15H18NS+

Molecular Weight

244.4 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-3-ium

InChI

InChI=1S/C15H18NS/c1-10-7-11(2)15(12(3)8-10)16-9-17-14-6-4-5-13(14)16/h7-9H,4-6H2,1-3H3/q+1

InChI Key

ANSCMAVTZFMKMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCC3)C

Origin of Product

United States

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